molecular formula C10H12O2S B3108709 2-[(3-Methylphenyl)sulfanyl]propanoic acid CAS No. 16799-09-0

2-[(3-Methylphenyl)sulfanyl]propanoic acid

Cat. No.: B3108709
CAS No.: 16799-09-0
M. Wt: 196.27 g/mol
InChI Key: YCWHLAKGRMICSV-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]propanoic acid is a sulfanyl-substituted aromatic propanoic acid derivative. Its structure comprises a propanoic acid backbone with a 3-methylphenylsulfanyl group attached to the second carbon (Figure 1). The sulfanyl (–S–) linker and methyl substituent on the aromatic ring influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

IUPAC Name

2-(3-methylphenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHLAKGRMICSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271308
Record name Propanoic acid, 2-[(3-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16799-09-0
Record name Propanoic acid, 2-[(3-methylphenyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16799-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[(3-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfanyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophenol with 2-bromopropanoic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-methylthiophenol in a suitable solvent such as ethanol.
  • Add 2-bromopropanoic acid to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of 2-[(3-Methylphenyl)sulfanyl]propanoic acid with key structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Type/Position Key Properties/Findings
This compound C10H12O2S 196.26 –S–C6H4(3-CH3) at C2 Expected moderate acidity due to electron-donating methyl group .
3-(2-Methoxyphenyl)propanoic acid C10H12O3 180.20 –OCH3 at C2 (phenyl) mp 85–89°C; methoxy group enhances polarity and hydrogen bonding .
2-(3-(Trifluoromethyl)phenyl)propanoic acid C10H9F3O2 218.18 –CF3 at C3 (phenyl) Forms O–H⋯O hydrogen-bonded dimers in crystal lattice; CF3 increases acidity .
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid C17H15N3O5S 373.38 –NH(SO2C6H4NO2) at C2; indole at C3 Disordered solvent in crystal structure; sulfonamido group enhances bioactivity .
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C6H13NO2S 163.24 –S–CH2CH2NH2 at C3; –CH3 at C2 Requires strict storage conditions; amino group increases reactivity .

Substituent-Driven Property Variations

Electronic Effects
  • Methyl vs. Trifluoromethyl (CF3): The methyl group in this compound is electron-donating, reducing the acidity of the carboxylic acid compared to CF3-substituted analogs (e.g., 2-(3-(trifluoromethyl)phenyl)propanoic acid). The CF3 group’s strong electron-withdrawing nature lowers the pKa, enhancing solubility in polar solvents .
  • Methoxy (–OCH3): The methoxy group in 3-(2-Methoxyphenyl)propanoic acid increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (85–89°C) compared to non-polar methyl derivatives .
Hydrogen Bonding and Crystal Packing
  • Trifluoromethyl Derivatives: The title compound in forms inversion dimers via O–H⋯O hydrogen bonds, a common feature in carboxylic acids. The CF3 group’s steric bulk may influence packing efficiency .
  • Sulfonamido Derivatives: The sulfonamido group in 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid introduces strong hydrogen-bonding sites, promoting complex crystal structures with solvent inclusion .

Biological Activity

2-[(3-Methylphenyl)sulfanyl]propanoic acid, known by its IUPAC name and CAS number (16799-09-0), is a chemical compound that has garnered interest due to its potential biological activities. This compound features a sulfanyl group attached to a propanoic acid backbone, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H14OSC_{11}H_{14}OS, with a molecular weight of approximately 210.29 g/mol. Its structural characteristics include:

  • Functional Groups : Propanoic acid and sulfanyl group.
  • Molecular Weight : 210.29 g/mol.
  • Physical State : Typically appears as a solid or liquid depending on purity and conditions.
PropertyValue
Molecular FormulaC₁₁H₁₄OS
Molecular Weight210.29 g/mol
IUPAC NameThis compound
CAS Number16799-09-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing cellular pathways and processes. The sulfanyl group may facilitate interactions with proteins and enzymes, potentially modulating their activity.

Case Studies and Research Findings

  • Anti-inflammatory Effects : Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that derivatives of propanoic acids can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
  • Antioxidant Activity : Another investigation highlighted the antioxidant potential of sulfanyl-containing compounds, suggesting that they may protect against oxidative stress by scavenging free radicals.
  • Pharmacological Applications : The compound has been explored for its potential in treating conditions such as arthritis and other inflammatory diseases due to its ability to modulate immune responses .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits cyclooxygenase enzymes, reducing inflammation
AntioxidantScavenges free radicals, protecting cells from damage
Pharmacological UsesPotential treatment for arthritis and inflammation

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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